molecular formula C17H16N2O3S B5700606 4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B5700606
M. Wt: 328.4 g/mol
InChI Key: ACLHIJPDHCFZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MMB-CHMICA, is a designer drug that belongs to the synthetic cannabinoid class. It is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. MMB-CHMICA has been used for research purposes to study the biochemical and physiological effects of synthetic cannabinoids.

Mechanism of Action

4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It can cause a range of effects such as euphoria, relaxation, altered perception, and increased appetite. It can also cause adverse effects such as anxiety, paranoia, and tachycardia.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments include its potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids. However, the limitations of using this compound include its potential for abuse and its adverse effects on human health.

Future Directions

There are several future directions for research on 4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid and other synthetic cannabinoids. One direction is to investigate the long-term effects of synthetic cannabinoids on the endocannabinoid system and human health. Another direction is to develop safer and more selective synthetic cannabinoids for therapeutic use. Additionally, research can be done to investigate the potential of synthetic cannabinoids for treating various medical conditions such as pain, inflammation, and epilepsy.

Synthesis Methods

The synthesis of 4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction between 4-methylbenzoyl chloride and 4-methylthiophenol to form 4-methylbenzoylthiophenol. This intermediate is then reacted with methylamine to form N-methyl-4-methylbenzoylthiophenylamine. The final step involves the reaction of N-methyl-4-methylbenzoylthiophenylamine with 4-methylbenzoyl isothiocyanate to form this compound.

Scientific Research Applications

4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been used to investigate the binding affinity and selectivity of synthetic cannabinoids to CB1 and CB2 receptors. This compound has also been used to study the effects of synthetic cannabinoids on the release of neurotransmitters such as dopamine and serotonin.

Properties

IUPAC Name

4-methyl-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-3-6-12(7-4-10)15(20)19-17(23)18-14-9-13(16(21)22)8-5-11(14)2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLHIJPDHCFZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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